2-Bromo-4-methylquinoline
Description
2-Bromo-4-methylquinoline (CAS 64658-04-4) is a brominated quinoline derivative with the molecular formula C₁₀H₈BrN . Its structure features a bromine atom at the 2-position and a methyl group at the 4-position of the quinoline ring. This compound is notable for its applications in organic electronics, particularly as a precursor in OLED materials due to its electron-deficient aromatic system . Synthesis typically involves bromination of 4-methylquinoline using phosphorus(V) oxybromide (POBr₃) and dimethylformamide (DMF) in dichloromethane under inert conditions, yielding 51% .
Properties
IUPAC Name |
2-bromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACHCSEYVSCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296462 | |
| Record name | 2-bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64658-04-4 | |
| Record name | 64658-04-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylquinoline can be achieved through several methods. One common approach involves the bromination of 4-methylquinoline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .
Another method involves the cyclization of appropriate precursors. For example, 2-bromoaniline can be reacted with acetaldehyde and a suitable catalyst to form this compound through a series of cyclization and dehydrogenation steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the fourth position can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate, chromium trioxide, and acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, and solvents like ethanol or methanol.
Major Products
Substitution: Amino or thiol derivatives of this compound.
Oxidation: 2-Bromo-4-carboxyquinoline.
Reduction: Tetrahydro-2-Bromo-4-methylquinoline.
Scientific Research Applications
2-Bromo-4-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use this compound to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, its derivatives may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction .
In biological systems, this compound derivatives may interact with DNA or proteins, leading to changes in cellular processes. These interactions can result in antimicrobial or anticancer effects, depending on the specific structure and functional groups present on the quinoline derivative .
Comparison with Similar Compounds
Substituent Position Isomers
Key Insights :
- Positional isomerism significantly alters electronic properties. For example, 2-Bromo-4-methylquinoline’s bromine at the 2-position creates steric hindrance distinct from 4-Bromo-2-methylquinoline .
- Halogen diversity: Chlorine substituents (e.g., in 6-Bromo-4-chloro-2-methylquinoline) enhance electrophilicity, making these compounds more reactive in Pd-catalyzed cross-couplings compared to purely brominated analogs .
Functional Group Variations
Biological Activity
2-Bromo-4-methylquinoline is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₈BrN, featuring a bromine atom at the 2-position and a methyl group at the 4-position of the quinoline ring. This structure contributes to its biological activity by influencing its interaction with various biomolecules.
Target Interaction
This compound interacts with several biological targets, primarily through enzyme inhibition and receptor binding. The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The nature of this interaction can lead to either activation or inhibition depending on the specific enzyme involved and the cellular context.
Biochemical Pathways
The compound is involved in modulating several biochemical pathways, including:
- Cell Signaling : It influences pathways such as MAPK/ERK, which are critical for cell proliferation and survival.
- Gene Expression : Changes in gene expression related to cell cycle regulation and apoptosis have been observed upon treatment with this compound.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its antiproliferative effects against various cancer cell lines. In particular, studies have shown that it can disrupt tumor vascularization, which is essential for tumor growth and metastasis.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | 15 | Apoptosis induction via MAPK pathway | |
| MCF-7 | 10 | Inhibition of angiogenesis | |
| HeLa | 12 | Cell cycle arrest |
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 32 µg/mL | Membrane disruption |
| S. aureus | 16 µg/mL | Enzyme inhibition |
| C. albicans | 64 µg/mL | Metabolic pathway inhibition |
Case Studies
- Cancer Treatment : A study involving human lung cancer cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability, indicating its potential as an effective anticancer agent.
- Antimicrobial Testing : Another case study tested the compound against clinical isolates of E. coli and S. aureus, revealing significant antimicrobial efficacy comparable to standard antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
